molecular formula C6H10ClNO B6291672 2-Azaspiro[3.3]heptan-5-one hydrochloride CAS No. 2306265-56-3

2-Azaspiro[3.3]heptan-5-one hydrochloride

Cat. No.: B6291672
CAS No.: 2306265-56-3
M. Wt: 147.60 g/mol
InChI Key: AEEATHKHHOZBFI-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-5-one hydrochloride is a spirocyclic compound characterized by a seven-membered ring fused with a nitrogen-containing azaspiro ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptan-5-one hydrochloride typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are subsequently reduced to yield the desired compound . The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[3.3]heptan-5-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, spirocyclic amines, and various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-5-one hydrochloride involves its interaction with biological targets through its spirocyclic structure. The nitrogen atom in the azaspiro ring can form hydrogen bonds and interact with various receptors, influencing the compound’s biological activity. The ketone group contributes to the compound’s reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-azaspiro[3.3]heptan-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEATHKHHOZBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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